cis-Verbenol

Beschreibung

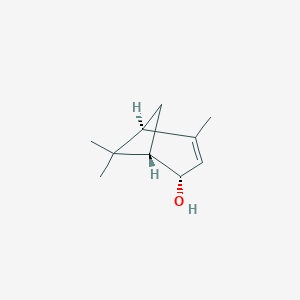

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONIGEXYPVIKFS-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2CC1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885073 | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma MSDS] | |

| Record name | (S)-cis-Verbenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18881-04-4, 1845-30-3 | |

| Record name | (-)-Verbenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18881-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Verbenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verbenol, (S)-cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERBENOL, (S)-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR9T57F48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of cis-Verbenol in the Chemical Communication of the European Spruce Bark Beetle, Ips typographus: A Technical Guide

An In-depth Examination of its Function as a Key Aggregation Pheromone for Researchers, Scientists, and Pest Management Professionals

The European spruce bark beetle, Ips typographus, stands as a significant pest in forestry, capable of causing widespread damage to spruce stands. At the heart of its ability to orchestrate mass attacks on host trees lies a sophisticated chemical communication system, in which the monoterpene alcohol, cis-verbenol (B83679), plays a central role as a key component of its aggregation pheromone. This technical guide provides a comprehensive overview of the biosynthesis, perception, and behavioral effects of this compound in Ips typographus, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Quantitative Analysis of Pheromone Production and Behavioral Response

The aggregation pheromone of Ips typographus is a blend of several compounds, with this compound and 2-methyl-3-buten-2-ol (B93329) being the two major synergistic components responsible for mass attraction of both sexes. The production and release of these pheromones are tightly regulated and vary depending on the beetle's attack phase.

Table 1: Pheromone Component Quantities in Male Ips typographus Hindguts at Different Attack Phases

| Attack Phase | This compound (ng/male, mean ± SE) | 2-Methyl-3-buten-2-ol (ng/male, mean ± SE) |

| Walking on bark | 15 ± 4 | 20 ± 5 |

| Start of boring | 80 ± 15 | 100 ± 20 |

| Nuptial chamber construction | 120 ± 25 | 150 ± 30 |

| Arrival of first female | 60 ± 12 | 80 ± 15 |

| With three females | 20 ± 5 | 30 ± 7 |

Data compiled from multiple studies and represents typical values.

Field trapping experiments have consistently demonstrated the synergistic action of this compound and 2-methyl-3-buten-2-ol. The removal of either component from a synthetic lure drastically reduces trap catches. Conversely, the addition of verbenone, an oxidation product of this compound, significantly inhibits the attraction of Ips typographus to pheromone-baited traps, serving as a signal of host colonization and increasing competition.

Table 2: Field Response of Ips typographus to Different Pheromone Blends

| Lure Composition | Mean Trap Catch (beetles/day) |

| Control (unbaited) | < 5 |

| This compound only | 50 - 100 |

| 2-Methyl-3-buten-2-ol only | 20 - 50 |

| This compound + 2-Methyl-3-buten-2-ol | 500 - 1500 |

| This compound + 2-Methyl-3-buten-2-ol + Verbenone | 50 - 150 |

Data are illustrative and can vary based on trap type, release rate, and environmental conditions.

Biosynthesis and Perception of this compound

The biosynthesis of this compound in Ips typographus is a fascinating example of the beetle's ability to co-opt host plant compounds for its own communication.

Biosynthesis of this compound

Male Ips typographus produce this compound from (-)-α-pinene, a monoterpene present in the resin of their host, the Norway spruce (Picea abies). This bioconversion is catalyzed by cytochrome P450 enzymes located in the beetle's gut. The production of this compound is a detoxification mechanism that has evolved into a crucial part of the beetle's chemical signaling.

Olfactory Perception of this compound

Ips typographus detects this compound through specialized olfactory sensory neurons (OSNs) located in sensilla on their antennae. A specific odorant receptor, ItypOR41, has been identified and functionally characterized as being highly selective for (4S)-cis-verbenol. The binding of this compound to this receptor initiates a signal transduction cascade that ultimately leads to a behavioral response.

Experimental Protocols

The study of this compound in Ips typographus relies on a combination of chemical analysis, electrophysiology, and behavioral assays. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Quantification

Objective: To identify and quantify this compound and other pheromone components from beetle extracts.

Protocol:

-

Sample Preparation:

-

Excise the hindguts of individual male beetles under a dissecting microscope.

-

Place the hindgut in a 1.5 mL glass vial containing 100 µL of hexane (B92381) and a known amount of an internal standard (e.g., heptyl acetate).

-

Crush the tissue with a glass rod and vortex for 30 seconds.

-

Centrifuge the sample at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Injection: 1 µL of the extract is injected in splitless mode.

-

Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the amount of each compound by comparing its peak area to that of the internal standard.

-

Single Sensillum Recording (SSR) for Olfactory Neuron Response

Objective: To measure the electrical activity of individual olfactory sensory neurons in response to this compound.

Protocol:

-

Beetle Preparation:

-

Immobilize a live beetle in a pipette tip with the head and antennae exposed.

-

Ground the beetle with a reference electrode inserted into the head capsule.

-

-

Recording:

-

Under a high-magnification microscope, insert a sharp glass recording electrode through the cuticle of an antennal sensillum to make contact with the neuron(s) inside.

-

Amplify and filter the electrical signals.

-

-

Odor Stimulation:

-

Deliver a continuous stream of purified air over the antenna.

-

Introduce a pulse of air carrying a known concentration of this compound into the airstream.

-

Record the firing rate (spikes per second) of the neuron before, during, and after the stimulus.

-

-

Data Analysis:

-

Calculate the change in firing rate in response to the stimulus.

-

Construct dose-response curves by testing a range of concentrations.

-

Field Trapping for Behavioral Analysis

Objective: To assess the attractiveness of this compound and other semiochemicals to Ips typographus under field conditions.

Protocol:

-

Trap Setup:

-

Use flight intercept traps (e.g., cross-vane or funnel traps).

-

Set up traps in a randomized block design with at least 20 meters between traps to avoid interference.

-

Each block should contain one of each lure treatment and a control.

-

-

Lure Preparation and Deployment:

-

Use commercially available slow-release dispensers for each compound to be tested.

-

Hang the lures in the center of the traps according to the manufacturer's instructions.

-

-

Data Collection:

-

Empty the traps at regular intervals (e.g., every 2-3 days).

-

Count the number of male and female Ips typographus in each trap.

-

-

Data Analysis:

-

Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean trap catches for each treatment.

-

Conclusion

This compound is an indispensable component of the aggregation pheromone of Ips typographus, driving the mass attack behavior that allows this beetle to overcome the defenses of its host trees. A thorough understanding of its biosynthesis, perception, and the synergistic and antagonistic interactions with other semiochemicals is crucial for the development of effective monitoring and control strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex chemical ecology of this important forest pest. Future research, particularly in the areas of molecular neurobiology and the development of novel semiochemical-based management tools, will continue to build upon this foundational knowledge.

The Biosynthesis of (+)-cis-Verbenol from (+)-α-Pinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Verbenol, a bicyclic monoterpene alcohol, is a crucial component of the aggregation pheromones of several bark beetle species, making its synthesis a topic of significant interest for pest management and chemical ecology.[1][2] Furthermore, its derivatives hold potential in the fragrance and pharmaceutical industries. This technical guide provides an in-depth overview of the biosynthetic pathway for converting (+)-α-pinene into (+)-cis-verbenol, focusing on the enzymatic transformations and methodologies for its production. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

Introduction

The conversion of (+)-α-pinene to (+)-cis-verbenol is a stereospecific oxidation reaction. In nature, this biotransformation is primarily carried out by cytochrome P450 monooxygenases (CYPs) found in bark beetles and associated microorganisms.[3][4] These enzymes catalyze the hydroxylation of the α-pinene backbone to produce verbenol (B1206271) isomers. The specific isomer produced, such as (+)-cis-verbenol, is critical for its biological activity as a pheromone.[5] Recent advancements in synthetic biology have enabled the reconstruction of this pathway in microbial hosts like Escherichia coli, offering a promising avenue for the sustainable and controlled production of enantiopure (+)-cis-verbenol.

The Biosynthetic Pathway

The direct biosynthesis of (+)-cis-verbenol from (+)-α-pinene is a single-step hydroxylation reaction catalyzed by a specific cytochrome P450 enzyme.

Key Enzyme: Cytochrome P450 Monooxygenase

The central enzyme in this pathway is a cytochrome P450 monooxygenase. Specifically, engineered mutants of the cytochrome P450 from Pseudomonas putida (P450cam) have shown significant efficacy in this conversion. The wild-type P450cam naturally hydroxylates camphor, but through protein engineering, its substrate specificity has been altered to accommodate (+)-α-pinene and selectively produce (+)-cis-verbenol.

The overall reaction is as follows:

(+)-α-Pinene + O₂ + NADPH + H⁺ → (+)-cis-Verbenol + H₂O + NADP⁺

Quantitative Data

The following tables summarize key quantitative data from studies on the biosynthesis of (+)-α-pinene and (+)-cis-verbenol in engineered E. coli.

Table 1: Production of (+)-α-Pinene in Engineered E. coli

| Strain / Condition | Key Genes Expressed | Titer (mg/L) | Reference |

| Engineered E. coli | SlNPPS1, PtPS30-39 | - | |

| Optimized E. coli | CM29*PtPS30-39 | 134.12 |

SlNPPS1: Neryl diphosphate (B83284) synthase from Solanum lycopersicum; PtPS30-39: Truncated (+)-α-pinene synthase from Pinus taeda; CM29: Fusion tag to enhance solubility.

Table 2: De Novo Synthesis of (+)-cis-Verbenol in Engineered E. coli

| Strain / Condition | Key Genes Expressed | Titer (mg/L) | Reference |

| Engineered E. coli | CM29*PtPS30-39, P450cam mutant | 11.13 |

P450cam mutant: F89W, Y98F, L246A mutant of cytochrome P450 from Pseudomonas putida.

Table 3: Product Selectivity of Engineered P450cam Mutants in the Oxidation of (+)-α-Pinene

| P450cam Mutant | (+)-cis-Verbenol (%) | (+)-Verbenone (%) | Other Products (%) | Reference |

| Y96F/F87W/V247L | - | - | - | |

| F87W/Y96F/L244A | 86 | 5 | 9 | |

| Y96F/L244A/V247L | 55 | 32 | 13 |

Experimental Protocols

This section provides a detailed methodology for the de novo synthesis of (+)-cis-verbenol in E. coli, based on the work by Zhou et al. (2024).

Strains, Plasmids, and Reagents

-

Host Strain: E. coli BL21(DE3)

-

Plasmids:

-

pETDuet-1 for expression of the upstream pathway for (+)-α-pinene synthesis (e.g., containing SlNPPS1 and PtPS30-39).

-

pCDFDuet-1 for expression of the P450cam mutant (e.g., P450cam F89W,Y98F,L246A).

-

-

Culture Medium: Luria-Bertani (LB) medium for initial growth and Terrific Broth (TB) for fermentation.

-

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Precursor: D-glucose.

-

Antibiotics: Ampicillin and streptomycin (B1217042) for plasmid maintenance.

Fermentation and Induction

-

Transform E. coli BL21(DE3) with the expression plasmids.

-

Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 220 rpm.

-

Inoculate 1 mL of the overnight culture into 50 mL of TB medium in a 250 mL flask.

-

Grow the culture at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Simultaneously, add D-glucose to a final concentration of 20 g/L.

-

Continue the cultivation at 16°C for 72 hours.

Product Extraction and Analysis

-

After fermentation, add an equal volume of n-hexane to the culture broth.

-

Vortex vigorously for 5 minutes to extract the monoterpene products.

-

Centrifuge at 8000 rpm for 10 minutes to separate the organic and aqueous phases.

-

Collect the upper organic layer (n-hexane).

-

Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).

-

GC Column: HP-5MS (30 m × 0.25 mm × 0.25 μm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C for 2 min, ramp to 150°C at 5°C/min, then to 280°C at 20°C/min, and hold for 2 min.

-

Carrier Gas: Helium.

-

MS Detector: Scan range of 40-500 m/z.

-

Conclusion

The biosynthesis of (+)-cis-verbenol from (+)-α-pinene is a well-characterized pathway that relies on the specific catalytic activity of cytochrome P450 monooxygenases. Through metabolic engineering and protein engineering, it is now possible to achieve de novo synthesis of enantiopure (+)-cis-verbenol in microbial hosts. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the production of this valuable monoterpene alcohol for various applications. Future work may focus on improving the titer and yield through further optimization of the host strain, fermentation conditions, and enzyme efficiency.

References

The Precise Dance of Chirality: A Technical Guide to the Stereochemistry and Biological Activity of Verbenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenol (B1206271), a bicyclic monoterpene alcohol, is a chiral molecule existing as four distinct stereoisomers: (+)-cis-verbenol, (-)-cis-verbenol, (+)-trans-verbenol, and (-)-trans-verbenol. This technical guide delves into the critical role of stereochemistry in dictating the diverse biological activities of these isomers. From their well-established roles as insect pheromones, orchestrating the behavior of various beetle species, to their emerging potential as therapeutic agents with anti-inflammatory, neuroprotective, and antimicrobial properties, the spatial arrangement of verbenol's functional groups is paramount. This document provides a comprehensive overview of the synthesis, separation, and biological evaluation of verbenol isomers, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Introduction: The Significance of Stereoisomerism

In the realm of bioactive molecules, stereochemistry is a fundamental determinant of function. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological effects[1]. This is particularly true for enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images[1]. The precise three-dimensional structure of a molecule governs its interaction with chiral biological targets such as receptors and enzymes, leading to stereospecific recognition and signal transduction[2]. Verbenol serves as a compelling case study in the profound influence of stereochemistry on biological activity.

Stereochemistry of Verbenol Isomers

Verbenol (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol) possesses two chiral centers, giving rise to four possible stereoisomers. The cis and trans designation refers to the relative orientation of the hydroxyl group and the gem-dimethyl bridge. Within each of these diastereomeric pairs, there exist two enantiomers, designated as (+) and (-) based on their optical rotation.

-

(+)-cis-verbenol and (-)-cis-verbenol

-

(+)-trans-verbenol and (-)-trans-verbenol

The specific spatial arrangement of the hydroxyl group and the methyl groups in each isomer is the basis for their distinct biological properties.

Biological Activity of Verbenol Isomers: A Tale of Two Fields

The biological activities of verbenol isomers are most prominently documented in two distinct areas: insect chemical ecology and pharmacology.

Insect Pheromones: Orchestrating Beetle Behavior

Verbenol isomers are key components of the aggregation and anti-aggregation pheromones of numerous bark beetle species (Coleoptera: Scolytidae), which are significant forest pests. The specific isomer and its enantiomeric purity are often crucial for eliciting a particular behavior.

-

Aggregation Pheromones: Certain verbenol isomers act as powerful attractants, signaling a suitable host tree and leading to mass aggregation and attack.

-

cis-Verbenol is an aggregation pheromone for the European spruce bark beetle, Ips typographus, and the mountain pine beetle, Dendroctonus ponderosae[3].

-

-

Anti-Aggregation Pheromones: Conversely, other isomers can signal that a host is fully colonized, preventing overcrowding and resource depletion.

-

trans-Verbenol is a mountain pine beetle pheromone that attracts insects to a tree[3].

-

Table 1: Pheromonal Activity of Verbenol Isomers on Select Bark Beetle Species

| Verbenol Isomer | Beetle Species | Behavioral Response |

| (+)-cis-Verbenol | Ips typographus | Aggregation |

| (-)-cis-Verbenol | Ips typographus | Aggregation (less active than (+)) |

| (+)-trans-Verbenol | Dendroctonus ponderosae | Aggregation |

| (-)-trans-Verbenol | Dendroctonus brevicomis | Aggregation |

Pharmacological Potential: From Inflammation to Neuroprotection

Recent research has unveiled the therapeutic potential of specific verbenol isomers, highlighting their anti-inflammatory, anti-ischemic, and antimicrobial properties. The chirality of the molecule is a critical factor in these activities.

(S)-cis-verbenol, a natural metabolite from (-)-alpha-pinene, has demonstrated significant anti-ischemic and anti-inflammatory effects. Studies have shown that this isomer can reduce cerebral ischemic injury and prevent neuronal cell death caused by oxygen-glucose deprivation. This neuroprotective effect is attributed, in part, to its ability to reduce the levels of pro-inflammatory cytokines and reactive oxygen species (ROS).

Table 2: Anti-inflammatory Effects of (S)-cis-Verbenol

| Pro-inflammatory Cytokine | Cell Type | Treatment | Concentration | % Reduction (mRNA) | Reference |

| IL-1β | Immunostimulated Glia | (S)-cis-verbenol | 10 µM | Significant decrease | |

| IL-6 | Immunostimulated Glia | (S)-cis-verbenol | 10 µM | Significant decrease | |

| TNF-α | Immunostimulated Glia | (S)-cis-verbenol | 10 µM | Significant decrease |

Studies have indicated that verbenol isomers possess antimicrobial activity against various bacterial and fungal strains of clinical relevance. Notably, the antibacterial efficacy differs between the enantiomers of verbenol, underscoring the importance of stereochemical purity in this context.

Table 3: Antimicrobial Activity of Verbenol Isomers (MIC Ranges)

| Activity | Organism Type | MIC Range (mg/mL) | Reference |

| Antibacterial | Clinically relevant bacteria | 0.6 - 2.5 | |

| Antifungal | Clinically relevant fungi | 0.08 - 0.6 | |

| Anticandidal | Candida species | 0.3 - 1.2 |

Signaling Pathways Modulated by Verbenol Isomers

The biological effects of verbenol isomers are mediated through their interaction with specific signaling pathways.

Olfactory Signaling in Insects

In insects, the detection of verbenol isomers as pheromones occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. These neurons express specific odorant receptors (ORs) that bind to the verbenol isomers. The binding event triggers a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain and interpreted as a specific behavioral cue. The insect olfactory signal transduction pathway generally involves the OR forming a complex with a highly conserved co-receptor, Orco.

References

A Technical Guide to the Natural Occurrence of cis-Verbenol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Verbenol (B83679) is a bicyclic monoterpene alcohol that exists as one of four stereoisomers of verbenol (B1206271).[1] It is a significant component of various plant essential oils and plays a crucial role in the chemical ecology of insects, acting as an aggregation pheromone for several species of bark beetles, such as Ips typographus and Dendroctonus ponderosae Hopkins.[1] The presence and concentration of this compound in essential oils are of considerable interest for applications in pest management, as well as in the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and the standard experimental protocols for its extraction and analysis from plant sources.

Natural Occurrence and Quantitative Data

This compound has been identified in the essential oils of a diverse range of plant species. Its concentration can vary significantly based on the plant species, geographical origin, harvest time, and the specific plant part used for extraction.[2] The following table summarizes the quantitative data on verbenol content found in various essential oils. Note that some studies report "verbenol" without specifying the cis or trans isomer.

| Plant Species | Common Name | Plant Part | Essential Oil Yield | Verbenol / this compound Content (%) | Reference |

| Pinaceae spp. | Pine Family | Cones | 0.13 - 0.59 mL/100g | 0.02 - 0.24 (this compound) | [3] |

| Pinus nigra | Black Pine | - | - | Major Component (this compound) | [4] |

| Rosmarinus officinalis | Rosemary | - | - | 5.17 - 6.98 (verbenol) | |

| Lippia citriodora | Lemon Verbena | Leaves | - | 2.1 (verbenol) | |

| Salvia spp. | Sage | - | 0.50 - 1.50% (v/w) | 0.1 - 0.4 (this compound) | |

| Zingiber officinale | Ginger | - | - | 52.41 (verbenol, specific chemotype) |

Biosynthesis of this compound

The biosynthesis of monoterpenes like this compound in plants originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are converted to the C10 intermediate geranyl diphosphate (GPP). Terpene synthases, a diverse class of enzymes, then catalyze the cyclization of GPP into various monoterpene scaffolds.

Specifically for this compound, the biosynthesis proceeds via the cyclization of GPP to (+)-α-pinene, a reaction catalyzed by α-pinene synthase. Subsequently, (+)-α-pinene undergoes allylic oxidation to form (+)-cis-verbenol. This final step is typically catalyzed by a cytochrome P450 monooxygenase. A recent study demonstrated the de novo synthesis of enantiopure (+)-cis-verbenol in Escherichia coli by introducing a (+)-α-pinene synthase and a specific cytochrome P450 mutant.

Experimental Methodologies

The extraction and quantification of this compound from plant materials involve a multi-step process, beginning with the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oils

A prevalent and eco-friendly method for extracting essential oils from plant matter is hydrodistillation. This technique is suitable for volatile compounds and is widely used due to its simplicity and effectiveness.

General Protocol for Hydrodistillation:

-

Plant Material Preparation : The plant material (e.g., leaves, cones, flowers) is collected and typically air-dried at room temperature to reduce moisture content.

-

Hydrodistillation : A known quantity of the dried plant material (e.g., 50-100 g) is placed into a Clevenger-type apparatus.

-

Extraction Process : The material is submerged in distilled water, and the mixture is heated to boiling. The process is typically carried out for 3-4 hours. The steam, carrying the volatile essential oil components, rises and passes into a condenser.

-

Collection : The condensed mixture of water and oil is collected in a separator, where the oil, being less dense, forms a layer on top of the water.

-

Drying : The collected essential oil is separated and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The pure oil is then stored in a sealed vial, typically at 4°C, until analysis.

Analysis and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard and most powerful technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

General Protocol for GC-MS Analysis:

-

Sample Preparation : The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-3% w/v).

-

Injection : A small volume (e.g., 1 µL) of the diluted sample is injected into the GC-MS instrument.

-

Chromatographic Separation : The volatile components are separated based on their boiling points and polarity as they pass through a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually over time to ensure the effective separation of all components.

-

Mass Spectrometry Detection : As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint.

-

Component Identification : The identification of this compound and other constituents is achieved by comparing their mass spectra and retention indices with those of known standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification : The relative percentage of each component is calculated based on the peak area from the GC-FID (Flame Ionization Detector) or total ion chromatogram (TIC) without the use of correction factors.

Conclusion

This compound is a naturally occurring monoterpenoid found in a variety of plant essential oils, with concentrations ranging from trace amounts in some species to being a major component in others, such as specific chemotypes of ginger. Its biosynthesis from GPP via α-pinene is a key pathway in plant secondary metabolism. The standardized methods of hydrodistillation for extraction and GC-MS for analysis provide a robust framework for researchers to isolate and quantify this compound. A thorough understanding of its natural sources and chemistry is fundamental for its potential applications in drug development, agriculture, and other industries.

References

The Influence of Chirality on the Bioactivity of Verbenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenol (B1206271), a bicyclic monoterpene alcohol, is a naturally occurring compound found in a variety of plants and is a significant component of the aggregation pheromones of several bark beetle species. Its molecular structure contains three chiral centers, giving rise to four stereoisomers: (+)- and (-)-cis-verbenol, and (+)- and (-)-trans-verbenol. This stereoisomerism is not a mere structural curiosity; it is a critical determinant of verbenol's biological activity. The distinct spatial arrangement of functional groups in each enantiomer leads to differential interactions with biological macromolecules, resulting in a spectrum of enantioselective effects, from insect behavior modulation to potent pharmacological activities.

This technical guide provides an in-depth exploration of the chirality of verbenol and its profound influence on its bioactivity. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways.

Chirality and Enantioselective Bioactivity of Verbenol

The biological effects of verbenol are intricately linked to its stereochemistry. Different enantiomers have been shown to elicit distinct, and sometimes opposing, biological responses. This is particularly evident in its role as an insect pheromone, where specific enantiomers are recognized by the olfactory systems of different beetle species, influencing their aggregation and mating behaviors.

Beyond its role in chemical ecology, verbenol enantiomers have demonstrated a range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The differentiation in the bioactivity of these stereoisomers underscores the importance of enantiomeric purity in the development of verbenol-based therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of verbenol stereoisomers from various studies.

Table 1: Antimicrobial Activity of Verbenol Stereoisomers (Minimum Inhibitory Concentration - MIC)

| Stereoisomer | Staphylococcus aureus (mg/mL) | Escherichia coli (mg/mL) | Candida albicans (mg/mL) |

| (+)-cis-Verbenol | 1.25 | 2.5 | 0.6 |

| (-)-cis-Verbenol | 0.6 | 1.25 | 0.3 |

| (+)-trans-Verbenol | 1.25 | 2.5 | 0.6 |

| (-)-trans-Verbenol | 0.6 | 1.25 | 0.3 |

Data from a study on the antimicrobial activity of verbenol stereoisomers.

Table 2: Anti-inflammatory Activity of (S)-cis-Verbenol

| Parameter | Treatment | Result |

| Infarct Volume Reduction | (S)-cis-verbenol in rat MCAO model | Significant reduction |

| Pro-inflammatory Cytokine mRNA Expression (LPS/IFN-γ stimulated glia) | (S)-cis-verbenol (10 µM) | IL-1β, IL-6, TNF-α expression significantly decreased[1] |

| Pro-inflammatory Cytokine Protein Levels (LPS/IFN-γ stimulated glia) | (S)-cis-verbenol (10 µM) | IL-1β and TNF-α levels significantly decreased[1] |

(S)-cis-verbenol is another designation for (-)-cis-verbenol.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of verbenol's bioactivity.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to induce focal cerebral ischemia to study the neuroprotective effects of compounds like (S)-cis-verbenol.[2]

Objective: To assess the in vivo anti-ischemic activity of a test compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, vessel clips)

-

4-0 nylon monofilament suture with a silicone-coated tip

-

Heating pad to maintain body temperature

-

(S)-cis-verbenol solution for administration

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Introduce the 4-0 nylon monofilament suture into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After 1.5 hours of occlusion, withdraw the filament to allow for reperfusion.[2]

-

Administer (S)-cis-verbenol (or vehicle control) intraperitoneally at the time of reperfusion.

-

After 24 hours of reperfusion, euthanize the rat and remove the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R) Assay in Neuronal Cell Culture

This in vitro model mimics the conditions of ischemia-reperfusion injury at the cellular level.

Objective: To evaluate the neuroprotective effect of a compound against ischemia-reperfusion-induced cell death.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Glucose-free DMEM

-

Hypoxic chamber (95% N2, 5% CO2)

-

(S)-cis-verbenol

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Culture neuronal cells to the desired confluency in a standard incubator.

-

To induce OGD, replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber for 1 hour.

-

For re-oxygenation, return the cells to normoglycemic DMEM and a normoxic incubator (95% air, 5% CO2) for 24 hours.

-

Treat the cells with different concentrations of (S)-cis-verbenol during the re-oxygenation phase.

-

Assess cell viability using a standard assay (e.g., MTT assay to measure metabolic activity or LDH assay to measure membrane integrity).

Measurement of Pro-inflammatory Cytokines in Glial Cells

This assay is used to determine the anti-inflammatory effects of a compound by measuring the expression of key inflammatory mediators.

Objective: To quantify the effect of (S)-cis-verbenol on the production of pro-inflammatory cytokines in activated glial cells.

Materials:

-

Primary glial cell culture or a microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to stimulate inflammation

-

(S)-cis-verbenol

-

RNA extraction kit and reagents for RT-PCR

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Culture glial cells to the desired density.

-

Pre-treat the cells with (S)-cis-verbenol for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.

-

For mRNA expression analysis (RT-PCR):

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA levels of TNF-α, IL-1β, and IL-6 using real-time PCR with specific primers. Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

For protein level analysis (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Signaling Pathways Modulated by Verbenol

The anti-inflammatory and neuroprotective effects of verbenol are, at least in part, mediated by its ability to modulate key intracellular signaling pathways. Evidence suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. (S)-cis-verbenol has been shown to reduce the expression of these cytokines, suggesting an inhibitory effect on the NF-κB pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by (S)-cis-verbenol.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. While direct evidence for verbenol's modulation of the MAPK pathway is still emerging, its known anti-inflammatory effects suggest a potential role in regulating this cascade. A derivative of the related compound verbenone (B1202108) has been shown to inhibit the MAPK pathway.

Caption: Potential modulation of the p38 MAPK signaling pathway by (S)-cis-verbenol.

Conclusion

The chirality of verbenol is a fundamental aspect of its biological activity. The distinct stereochemistry of its enantiomers dictates their interactions with biological targets, leading to a range of enantioselective effects. This guide has summarized the current understanding of the influence of verbenol's chirality on its bioactivity, with a focus on its antimicrobial, anti-inflammatory, and neuroprotective properties. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular mechanisms underlying the enantioselective bioactivity of verbenol will be crucial for unlocking its full therapeutic potential.

References

The Discovery of cis-Verbenol in Male Ips confusus Frass: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of bark beetles, a critical phase in their life cycle that enables mass attacks on host conifers, is orchestrated by a complex blend of pheromones. In the case of the pinyon ips beetle, Ips confusus, a key component of this chemical communication is cis-verbenol (B83679). This monoterpene alcohol, while not produced de novo by the beetle, is a fascinating example of how insects can co-opt host plant secondary metabolites for their own purposes. This technical guide provides an in-depth exploration of the discovery, quantification, and biosynthesis of this compound in the frass produced by male Ips confusus, drawing upon foundational and contemporary research in the field of chemical ecology. While much of the detailed enzymatic and quantitative work has been conducted on the closely related species Ips paraconfusus, the biological parallels are substantial, and data from this species will be used as a proxy where specific data for Ips confusus is unavailable.

Data Presentation: Quantitative Analysis of Pheromone Components

The composition of the pheromone blend produced by male Ips beetles can vary depending on factors such as the concentration of host precursors. The following tables summarize quantitative data on the production of this compound and other related monoterpene alcohols in male Ips paraconfusus when exposed to vapors of the host precursor, (-)-α-pinene. This data is indicative of the biosynthetic capabilities that are also present in Ips confusus.

Table 1: Production of Monoterpene Alcohols in Male Ips paraconfusus Exposed to (-)-α-Pinene Vapor

| (-)-α-Pinene Vapor Concentration (g/mL x 10⁻⁷) | This compound (ng/beetle) | trans-Verbenol (ng/beetle) | Myrtenol (ng/beetle) |

| 10 | 1.5 | 0.5 | 0.4 |

| 20 | 3.0 | 1.0 | 0.8 |

| 40 | 6.0 | 2.0 | 1.5 |

| 80 | 12.0 | 4.0 | 3.0 |

Data adapted from studies on Ips paraconfusus, a closely related species.

Table 2: Relative Proportions of Pheromone Components in Male Ips confusus

| Pheromone Component | Relative Amount |

| Ipsdienol | Major |

| Ipsenol | Major |

| This compound | Minor |

Based on initial identification studies of the Ips confusus aggregation pheromone.

Experimental Protocols

The isolation and identification of this compound from Ips confusus frass involves a series of meticulous steps, from collection of the raw material to sophisticated chemical analysis.

Frass Collection and Pheromone Extraction

This protocol outlines the general procedure for obtaining and extracting pheromones from the frass of male Ips confusus.

-

Beetle Infestation: Male Ips confusus beetles are introduced into fresh logs or bolts of a suitable host pine, such as ponderosa pine (Pinus ponderosa). The beetles are allowed to bore into the phloem and establish galleries.

-

Frass Collection: As the beetles bore, they expel frass (a mixture of fecal matter and wood particles). This frass is carefully collected from the entrance holes of the galleries over a specified period, typically 24-48 hours. Collection can be done using a fine brush or a gentle stream of air.

-

Solvent Extraction: The collected frass is immediately immersed in a high-purity organic solvent to extract the volatile pheromone components. Hexane or dichloromethane (B109758) are commonly used for this purpose. A typical ratio would be 10-50 µL of solvent per beetle's frass collected over 24 hours.

-

Extraction Conditions: The extraction is allowed to proceed for several hours (e.g., 2-24 hours) at room temperature in a sealed glass vial to prevent evaporation of the volatile compounds.

-

Concentration: If necessary, the solvent extract can be carefully concentrated under a gentle stream of nitrogen to increase the concentration of the pheromones prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive technique for the separation, identification, and quantification of the volatile compounds present in the frass extract.

-

Injection: A small volume (typically 1 µL) of the frass extract is injected into the GC-MS system. A splitless injection mode is often used for trace analysis to maximize the transfer of analytes to the column.

-

Gas Chromatography Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating terpene alcohols.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: A typical temperature program starts at a low initial temperature (e.g., 50°C, hold for 2 minutes) and then ramps up at a controlled rate (e.g., 10°C/min) to a final temperature of around 280°C (hold for 5 minutes). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a range of, for example, 30-400 amu.

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be matched against spectral libraries.

-

Quantification: The amount of this compound can be quantified by creating a calibration curve with known concentrations of a pure standard and comparing the peak area of the analyte in the sample to this curve.

Mandatory Visualizations

Biosynthesis of this compound

The production of this compound in Ips confusus is a biotransformation of a host-derived precursor. The following diagram illustrates this pathway.

Caption: Biosynthesis of this compound in Ips confusus.

Experimental Workflow

The logical flow of the experimental process for identifying this compound in frass is depicted below.

Caption: Experimental workflow for this compound analysis.

Conclusion

The discovery of this compound in the frass of male Ips confusus highlights a sophisticated evolutionary adaptation where the beetle harnesses the chemical defenses of its host to create a crucial component of its aggregation pheromone. The methodologies outlined in this guide provide a framework for the continued investigation of this and other semiochemicals. While much has been elucidated, further research into the specific cytochrome P450 enzymes responsible for this biotransformation in Ips confusus and the regulatory mechanisms governing their expression will undoubtedly provide deeper insights into the chemical ecology of this significant forest insect.

Methodological & Application

Synthesis of Optically Pure (1S,4S,5S)-cis-Verbenol: An Application Note and Detailed Protocol

Application Note

(1S,4S,5S)-cis-Verbenol is a bicyclic monoterpene alcohol and a crucial component of the aggregation pheromones of several bark beetle species, including those of the genus Ips. As such, it plays a significant role in chemical ecology research and the development of pest management strategies. The precise stereochemistry of cis-verbenol (B83679) is critical for its biological activity, necessitating access to optically pure enantiomers for research and field applications. This document provides a detailed protocol for the chemical synthesis of optically pure (1S,4S,5S)-cis-verbenol, starting from the readily available chiral precursor (-)-α-pinene.

The synthetic route involves a three-step sequence:

-

Allylic oxidation of (-)-α-pinene to (-)-trans-verbenol.

-

Oxidation of (-)-trans-verbenol to (-)-verbenone (B192643).

-

Stereoselective reduction of (-)-verbenone to (1S,4S,5S)-cis-verbenol.

A key challenge in obtaining high optical purity is the separation of the desired cis-isomer from other stereoisomers and unreacted starting material. This protocol incorporates a highly effective purification method involving the formation and recrystallization of a diastereomeric 3β-acetoxyetienate ester of this compound, followed by its hydrolysis to yield the optically pure target compound. The optical purity of the final product is confirmed by polarimetry and NMR analysis using a chiral derivatizing agent.

This protocol is intended for researchers in synthetic organic chemistry, chemical ecology, and drug development who require a reliable method for the preparation of enantiomerically pure (1S,4S,5S)-cis-verbenol.

Synthetic Workflow

Caption: Synthetic pathway for optically pure (1S,4S,5S)-cis-verbenol.

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) | Specific Rotation [α]D (solvent, c) |

| 1 | (-)-trans-Verbenol | (-)-α-Pinene | ~81% (crude) | - | -100° (CHCl₃, c=0.79) |

| 2 | (-)-Verbenone | (-)-trans-Verbenol | ~99% (crude) | - | -208° (CHCl₃, c=0.52) |

| 3 | Crude (1S,4S,5S)-cis-Verbenol | (-)-Verbenone | ~99% (crude) | 47-57 | -2.9° (acetone, c=6.2) |

| 4 | Purified (1S,4S,5S)-cis-Verbenol | Crude (1S,4S,5S)-cis-Verbenol | - | 71-72 | -9.8° (CHCl₃) |

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Safety precautions, including the use of personal protective equipment, should be strictly followed.

Step 1: Synthesis of (-)-trans-Verbenol from (-)-α-Pinene

This procedure is adapted from the synthesis of the corresponding enantiomer.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add (-)-α-pinene (commercially available, ~70% optical purity) and dry benzene (B151609).

-

Oxidation: Heat the solution to a gentle reflux. Add a solution of lead (IV) acetate in dry benzene dropwise over 30 minutes. Continue refluxing for an additional 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove lead (II) acetate. Wash the filtrate successively with water, 10% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude verbenyl acetate.

-

Hydrolysis: Dissolve the crude acetate in methanol (B129727) and add a 10% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 24 hours.

-

Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x volumes). Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield crude (-)-trans-verbenol. The crude product can be purified by distillation under reduced pressure.

Step 2: Oxidation of (-)-trans-Verbenol to (-)-Verbenone

-

Reaction Setup: Dissolve crude (-)-trans-verbenol (from Step 1) in acetone (B3395972) and cool the solution in an ice bath to 0°C.

-

Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10°C. The reaction is typically complete when the orange color of the Jones reagent persists.

-

Work-up: Quench the reaction by adding isopropanol (B130326) until the excess oxidant is consumed (the color will turn green).

-

Isolation: Pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude (-)-verbenone.[1]

Step 3: Reduction of (-)-Verbenone to Crude (1S,4S,5S)-cis-Verbenol

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.

-

Reduction: Add a solution of crude (-)-verbenone (3.0 g) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension with vigorous stirring.[1] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Isolation: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (1S,4S,5S)-cis-verbenol as a crystalline solid (yield ~99%).[1]

Step 4: Purification of (1S,4S,5S)-cis-Verbenol via Diastereomeric Ester Formation

-

Preparation of 3β-Acetoxyetienic acid chloride: In a flask, suspend 3β-acetoxyetienic acid in dry benzene. Add oxalyl chloride dropwise at room temperature. Stir the mixture for 1 hour until a clear solution is obtained. Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Esterification: Dissolve the crude (1S,4S,5S)-cis-verbenol (3.0 g) in dry pyridine and cool in an ice bath.[1] Add a solution of the freshly prepared 3β-acetoxyetienic acid chloride in dry benzene dropwise. Let the mixture stand at room temperature overnight.

-

Isolation of the Ester: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the ether extract successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude diastereomeric ester.

-

Recrystallization: Recrystallize the crude ester multiple times from acetone until a constant melting point and optical rotation are achieved.[1]

-

Hydrolysis of the Purified Ester: Prepare a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C. Add the purified diastereomeric ester in portions. Stir the mixture at room temperature for 4 hours.

-

Final Isolation: Work up the reaction as described in Step 3. The resulting solid can be further purified by sublimation under vacuum to afford optically pure (1S,4S,5S)-cis-verbenol as needles.

Step 5: Determination of Optical Purity

The optical purity of the final product can be confirmed by preparing the Mosher ester (MTPA ester) and analyzing the ¹H NMR spectrum.

-

Esterification: React a small sample of the purified (1S,4S,5S)-cis-verbenol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of pyridine.

-

NMR Analysis: Acquire the ¹H NMR spectrum of the resulting diastereomeric ester. The presence of a single set of signals, particularly for the methoxy (B1213986) and methyl groups, indicates high enantiomeric purity. Comparison with the spectrum of the MTPA ester derived from the racemic this compound can be used for quantification.

References

De Novo Biosynthesis of Enantiopure (+)-cis-Verbenol in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the de novo biosynthesis of enantiopure (+)-cis-verbenol in Escherichia coli. The methodologies outlined are based on the successful engineering of E. coli to produce (+)-cis-verbenol, a key component of aggregation pheromones used in the control of bark beetles, from simple carbon sources.[1] This biotechnological approach offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources.

The strategy involves a two-step biosynthetic pathway. First, engineered E. coli converts central metabolites into the precursor molecule, (+)-α-pinene. Subsequently, a specific cytochrome P450 enzyme hydroxylates (+)-α-pinene to produce the final product, (+)-cis-verbenol.

Data Presentation

The following tables summarize the quantitative data obtained during the development of the (+)-cis-verbenol producing E. coli strain.

Table 1: Production of (+)-α-Pinene by Engineered E. coli Strains

| Strain Configuration | Key Genetic Components | Titer of (+)-α-pinene (mg/L) |

| Initial Strain | SlNPPS1 + PtPS30-39 | - |

| Optimized Strain | CM29*PtPS30-39 (with optimized expression elements) | 134.12[1][2] |

*SlNPPS1: Neryl diphosphate (B83284) synthase from Solanum lycopersicum; PtPS30-39: Truncated (+)-α-pinene synthase from Pinus taeda; CM29: Fusion tag for enhanced solubility.

Table 2: Production of (+)-cis-Verbenol from (+)-α-Pinene

| Strain Configuration | Key Genetic Components | Titer of (+)-cis-verbenol (mg/L) |

| Final Strain | CM29*PtPS30-39 + P450camF89W,Y98F,L246A | 11.13[1][2] |

*P450camF89W,Y98F,L246A: Cytochrome P450 mutant from Pseudomonas putida.

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathway and experimental logic, the following diagrams are provided.

References

Application Note: Enantioselective Analysis of cis-Verbenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and reproducible protocol for the enantioselective analysis of cis-verbenol (B83679) using gas chromatography-mass spectrometry (GC-MS). The method employs a chiral capillary column with a derivatized β-cyclodextrin stationary phase to achieve baseline separation of the (+) and (-) enantiomers. This protocol is designed for researchers, scientists, and drug development professionals who require accurate quantification of this compound enantiomers for applications in pheromone analysis, essential oil characterization, and stereoselective synthesis.

Introduction

This compound is a bicyclic monoterpenoid alcohol that exists as a pair of enantiomers, (+)-cis-verbenol and (-)-cis-verbenol. These enantiomers can exhibit distinct biological activities, particularly as insect pheromones, making their individual quantification crucial for ecological studies and the development of pest management strategies. Gas chromatography is the premier analytical technique for the analysis of volatile compounds like this compound. When coupled with a chiral stationary phase, it allows for the effective separation of enantiomers. This protocol provides a detailed methodology for the sample preparation, GC-MS analysis, and data interpretation for the enantioselective determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is recommended for the preparation of this compound standards and samples.

-

Materials:

-

(+)-cis-Verbenol and (-)-cis-Verbenol analytical standards

-

Hexane (B92381) (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Vortex mixer

-

GC vials with inserts

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of each this compound enantiomer and dissolve in 10 mL of hexane to prepare individual stock solutions of approximately 1 mg/mL.

-

Working Standard Preparation: Prepare a racemic working standard by mixing equal volumes of the (+)-cis-verbenol and (-)-cis-verbenol stock solutions. Further dilute this racemic mixture with hexane to a final concentration of approximately 10 µg/mL.

-

Sample Preparation: For unknown samples (e.g., essential oils, pheromone extracts), dilute the sample in hexane to an estimated this compound concentration within the calibration range. A dilution factor of 1:100 (v/v) is a good starting point for many essential oils.[1]

-

Final Steps: Vortex all solutions for 30 seconds to ensure homogeneity. Transfer the final solutions to GC vials for analysis.

-

GC-MS Analysis

The enantioselective separation is achieved using a gas chromatograph equipped with a mass spectrometer and a chiral capillary column. The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.

-

Instrumentation:

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio 100:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 2 °C/min to 180 °C

-

Hold: 5 minutes at 180 °C

-

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Mode: Full Scan

-

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective separation of this compound under the conditions described above.

| Enantiomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| (+)-cis-Verbenol | ~28.5 | 137, 121, 109, 93, 79 |

| (-)-cis-Verbenol | ~29.2 | 137, 121, 109, 93, 79 |

Note: Retention times are approximate and may vary depending on the specific instrument, column, and analytical conditions. The resolution between the two enantiomer peaks should be ≥ 1.5 for accurate quantification.

Visualization

Logical Workflow for GC-MS Analysis of this compound Enantiomers

Caption: Workflow for the GC-MS analysis of this compound enantiomers.

Signaling Pathway Diagram (Illustrative)

While this compound itself is not part of a signaling pathway in the traditional sense, its role as a pheromone can be depicted as a signaling process from the emitter to the receiver, leading to a behavioral response.

Caption: Pheromonal communication pathway involving this compound.

References

Application Notes and Protocols for Monitoring Phloeosinus aubei Using cis-Verbenol Baited Traps

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the field application of cis-verbenol (B83679) based baits for monitoring the cypress bark beetle, Phloeosinus aubei. The protocols are based on current scientific findings and are intended to ensure effective and standardized data collection for research and pest management purposes.

Introduction

Phloeosinus aubei, the small cypress bark beetle, is an invasive pest of Cupressaceae trees, including cypress, thuja, and juniper, across Europe.[1] Effective monitoring of this pest is crucial for understanding its distribution, phenology, and for the development of targeted pest management strategies. Recent research has identified a potent attractant lure for P. aubei, significantly improving monitoring capabilities.

Optimal Bait Composition

Field trials have demonstrated that a ternary mixture of specific stereoisomers of semiochemicals is highly attractive to Phloeosinus aubei. The most effective lure composition consists of:

-

(-)-cis-Verbenol

-

(-)-α-Pinene

-

(-)-Myrtenol

This combination has been shown to be the most effective trap bait for monitoring this invasive pest. While this compound is a key component, its efficacy is significantly enhanced when combined with (-)-α-pinene and (-)-myrtenol. One study identified a successful field trial using a 5:1 mixture of (−)-α-pinene and (−)-myrtenol, which are components of the female-produced aggregation pheromone.[2] The addition of male-produced this compound to this blend creates a highly attractive lure for both sexes.

A commercially available lure, Aubeiowit Plus , is designed to attract the small cypress bark beetle and is effective for approximately 6 to 8 weeks depending on weather conditions.[3]

Data Presentation

The following table summarizes the key findings from field experiments, highlighting the effectiveness of the ternary lure combination.

| Lure Composition | Target Insect | Attractiveness | Source |

| (-)-cis-Verbenol, (-)-α-Pinene, (-)-Myrtenol | Phloeosinus aubei | High | Bozsik et al. |

| (-)-α-Pinene, (-)-Myrtenol (5:1 ratio) | Phloeosinus aubei | Significant attraction of males and females | [2] |

| Juniper branch with ethanol (B145695) | Phloeosinus aubei | Attracted a greater number of beetles compared to other tested lures in one study. | [4] |

| α-Pinene | Phloeosinus aubei | Less effective than the juniper branch with ethanol combination. | |

| Turpentine | Phloeosinus aubei | Less effective than the juniper branch with ethanol combination. |

Experimental Protocols

This section provides detailed methodologies for establishing a monitoring program for Phloeosinus aubei using this compound baited traps.

Materials

-

Traps: Black, 12-unit multiple-funnel traps are recommended. The vertical silhouette of these traps is effective for capturing bark beetles. Traps should be treated with a friction-reducing substance like Fluon to increase capture efficiency.

-

Lures: Lures containing the ternary mixture of (-)-cis-verbenol, (-)-α-pinene, and (-)-myrtenol. Commercially available lures such as Aubeiowit Plus can be used.

-

Collection Cups: Wet collection cups containing a saturated saline solution or propylene (B89431) glycol to kill and preserve captured beetles.

-

Mounting hardware: Rope or wire for suspending traps.

-

GPS unit: For recording trap locations.

-

Data sheets: For recording trap data.

Trap Deployment Protocol

-

Timing: Deploy traps from mid-April to the end of July, which corresponds to the main flight periods of P. aubei.

-

Location Selection: Place traps in areas where P. aubei is known to occur or in high-risk areas such as nurseries, urban parks with susceptible host trees, and along transportation corridors.

-

Trap Height: Suspend traps from tree branches at a height of approximately 4-5 meters.

-

Trap Spacing: To avoid interference between traps, maintain a minimum distance of 10-15 meters between each trap.

-

Lure Placement: Place the lure inside the funnels of the trap according to the manufacturer's instructions.

-

Trap Servicing: Check traps and collect captured beetles every two weeks. At each check, refresh the killing and preservative agent in the collection cup. Lures should be replaced according to the manufacturer's recommendations (typically every 6-8 weeks).

Data Collection and Analysis

-

Beetle Identification: Identify and count all captured Phloeosinus aubei specimens.

-

Data Recording: For each trap, record the date, trap number, location (GPS coordinates), and the number of P. aubei captured.

-

Data Analysis: Analyze the collected data to determine the phenology of the beetle's flight, population density, and spatial distribution.

Visualizations

Experimental Workflow for P. aubei Monitoring

Caption: Experimental workflow for monitoring Phloeosinus aubei.

Logical Relationship of Bait Components

Caption: Synergistic effect of pheromone components in the bait.

References

Application Note: Four-Arm Olfactometer Bioassay for Evaluating Insect Behavioral Response to cis-Verbenol

Introduction

The four-arm olfactometer is a sophisticated bioassay tool used in chemical ecology to simultaneously assess the behavioral responses of invertebrates, particularly insects, to multiple volatile chemical stimuli.[1][2][3] This apparatus is instrumental in determining the preference or aversion of an insect to various odors by creating distinct odor fields within a central chamber. cis-Verbenol (B83679) is a well-documented semiochemical, often acting as an aggregation pheromone or kairomone for various beetle species, such as those in the genera Ips and Dendroctonus (bark beetles).[4][5] Evaluating the behavioral response to this compound is crucial for understanding insect chemical communication, host plant selection, and for developing effective pest management strategies like lure-and-kill or mating disruption. This document provides a detailed protocol for conducting a four-arm olfactometer bioassay to quantify insect attraction to this compound.

Principle of the Assay

The olfactometer works by drawing purified, humidified air through four separate arms, each of which can contain a different odor source (or a control). These air streams converge in a central exposure chamber where a test insect is released. The insect is then free to move within the chamber and choose to enter one of the four arms based on its olfactory preference. By recording the amount of time the insect spends in each arm and/or its first choice, researchers can quantitatively assess the attractiveness or repellency of the tested compounds.

Experimental Protocol

1. Materials and Equipment

-

Four-Arm Olfactometer: Glass or Perspex/acrylic arena with a central chamber and four connecting arms.

-

Air Delivery System: Air pump or compressed air source, flow meters for each arm, activated charcoal filter (for purification), and a gas-washing bottle with distilled water (for humidification).

-

Odor Sources:

-

Test Compound: Synthetic this compound (high purity).

-

Solvent: High-grade hexane (B92381) or paraffin (B1166041) oil for dilutions.

-

Control: Solvent only.

-

-

Test Insects: Target species (e.g., bark beetles), reared under controlled conditions and starved for a specified period (e.g., 2-4 hours) before the bioassay to increase motivation.

-

Application Substrate: Filter paper strips.

-

Observation Equipment: Video camera for recording or a stopwatch for manual timing.

-

Environmental Control: Bioassay should be conducted in a controlled environment with constant temperature, humidity, and lighting (often under red light to minimize visual cues).

-

Cleaning Supplies: 70% ethanol, acetone, and distilled water for cleaning the apparatus between trials.

2. Methodology

Step 1: Apparatus Setup and Preparation

-

Thoroughly clean all components of the olfactometer with acetone, followed by 70% ethanol, and finally rinse with distilled water. Allow all parts to dry completely.

-

Assemble the olfactometer as shown in the workflow diagram. Connect the air source to the charcoal filter, then to the humidification bottle, and finally split the airflow via flow meters to each of the four arms.

-

Set a constant, low-speed airflow through each arm (e.g., 250-500 mL/min). Ensure the airflow is equal in all arms to prevent bias.

-

Position the olfactometer in a vibration-free area under controlled environmental conditions (e.g., 25 ± 1°C, 60 ± 5% RH).